

An In-depth Technical Guide to the Phase Transitions of Sodium Sulfate

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Compound of Interest

Compound Name: Sodium sulfate

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This technical guide provides a comprehensive overview of the polymorphic phase transitions of **sodium sulfate** (Na_2SO_4) under varying temperature conditions. An understanding of these transformations is critical in numerous fields, including pharmaceuticals, materials science, and geology, due to the significant changes in physical properties that accompany them. This document details the various crystalline forms of anhydrous **sodium sulfate**, their transition temperatures, and the experimental methodologies used for their characterization.

Introduction to Sodium Sulfate Polymorphism

Anhydrous **sodium sulfate** is known to exist in several polymorphic forms, most commonly designated as phases I, II, III, IV, and V.^{[1][2]} These different solid-state forms exhibit distinct crystal structures and physical properties. The transitions between these phases are influenced by temperature, humidity, and the presence of impurities.^{[3][4]} The stable form at ambient temperature is Phase V, also known as the mineral thenardite.^[3] Phase III is a metastable form that is frequently observed upon the evaporation of **sodium sulfate** solutions near room temperature.^[3] The high-temperature phase, Na_2SO_4 -I, is notable for its hexagonal structure.^[2] In addition to the anhydrous forms, **sodium sulfate** can exist as hydrated crystals, primarily the decahydrate (mirabilite, $\text{Na}_2\text{SO}_4 \cdot 10\text{H}_2\text{O}$) and the metastable heptahydrate ($\text{Na}_2\text{SO}_4 \cdot 7\text{H}_2\text{O}$).^{[5][6]} The transition between the anhydrous and decahydrate forms occurs at 32.384 °C, a temperature that can be used for thermometer calibration.^{[6][7]}

Phase Transitions of Anhydrous Sodium Sulfate

The anhydrous forms of **sodium sulfate** undergo a series of transformations upon heating and cooling. While there is some debate in the literature regarding the existence and nature of all five polymorphs, a general sequence of transitions has been reported.^{[1][2]}

Heating Cycle Transitions

Upon heating, the stable orthorhombic Phase V (thenardite) transforms to other phases at elevated temperatures. Some studies have reported a sequence of $V \rightarrow IV \rightarrow III \rightarrow II \rightarrow I$.^[2] However, the existence of Phase IV is a subject of ongoing discussion.^{[1][2]} A more commonly observed transition on heating is a direct transformation from Phase V to the high-temperature hexagonal Phase I.^[2] The onset for this transition is reported to be around 240.6 °C, with a peak at 248.3 °C.^[2]

Cooling Cycle Transitions

During cooling, the high-temperature Phase I transforms into intermediate phases before reverting to a more stable low-temperature form. The observed transitions on cooling are typically $I \rightarrow II \rightarrow III$.^[1] The $I \rightarrow II$ transition has an onset temperature of approximately 506 K (233 °C), and the $II \rightarrow III$ transition occurs at around 498 K (225 °C).^[1] Phase II is considered to exist over a narrow temperature range of only about 8 K.^[1] Phase III, although thermodynamically unstable at all temperatures, can persist indefinitely if kept dry.^[1]

Quantitative Data on Phase Transitions

The following tables summarize the key quantitative data associated with the phase transitions of anhydrous **sodium sulfate**, compiled from various studies.

Table 1: Transition Temperatures of Anhydrous **Sodium Sulfate** Polymorphs

Transition	Onset Temperature (°C)	Peak Temperature (°C)	Method	Reference
V → I (Heating)	240.6	248.3	DSC	[2]
I → II (Cooling)	233 (506 K)	-	DSC	[1]
II → III (Cooling)	225 (498 K)	-	DSC	[1]
III → I (Reheating)	> 242 (515 K)	-	DSC	[1]

Table 2: Crystal System of **Sodium Sulfate** Polymorphs

Phase	Crystal System	Space Group	Reference
I	Hexagonal	P6 ₃ /mmc	[2]
III	Orthorhombic	Cmcm	[8]
V (Thenardite)	Orthorhombic	Fddd	[9]

Experimental Protocols for Characterization

The study of **sodium sulfate** phase transitions relies on several key analytical techniques. The following sections provide detailed methodologies for the most common experimental protocols.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with phase transitions.

Methodology:

- Instrument: A calibrated differential scanning calorimeter.

- Sample Preparation: 2-5 mg of the **sodium sulfate** sample is accurately weighed into an aluminum or hermetically sealed pan. An empty, sealed pan is used as a reference.
- Atmosphere: The experiment is typically conducted under an inert atmosphere, such as high-purity nitrogen, at a flow rate of 20-50 mL/min.
- Temperature Program:
 - Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes.
 - Ramp the temperature to a final temperature (e.g., 300 °C) at a controlled heating rate, typically 10 °C/min.
 - Hold at the final temperature for a few minutes.
 - Cool the sample back to the starting temperature at a controlled rate.
- Data Analysis: The heat flow is plotted as a function of temperature. Endothermic and exothermic peaks in the resulting thermogram indicate phase transitions. The onset temperature, peak temperature, and the area under the peak (which corresponds to the enthalpy of transition) are determined.^{[2][10]}

X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases of **sodium sulfate** at different temperatures.

Methodology:

- Instrument: An X-ray diffractometer equipped with a high-temperature stage or an environmental chamber for controlled temperature and humidity.
- Sample Preparation: A thin layer of the powdered **sodium sulfate** sample is placed on the sample holder.
- Experimental Conditions:
 - The sample is heated or cooled to the desired temperature within the high-temperature stage.

- For studies involving humidity, a controlled relative humidity (RH) is established within the environmental chamber.[3][11] RH can be increased in steps (e.g., 0.5%) with an equilibration time (e.g., 60-120 minutes) at each step.[3]
- XRD patterns are recorded over a specific 2θ range (e.g., 10° - 70°).
- Data Analysis: The obtained diffraction patterns are compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present at each temperature. Changes in the diffraction patterns with temperature indicate phase transitions. [3][11]

Thermogravimetric Analysis (TGA)

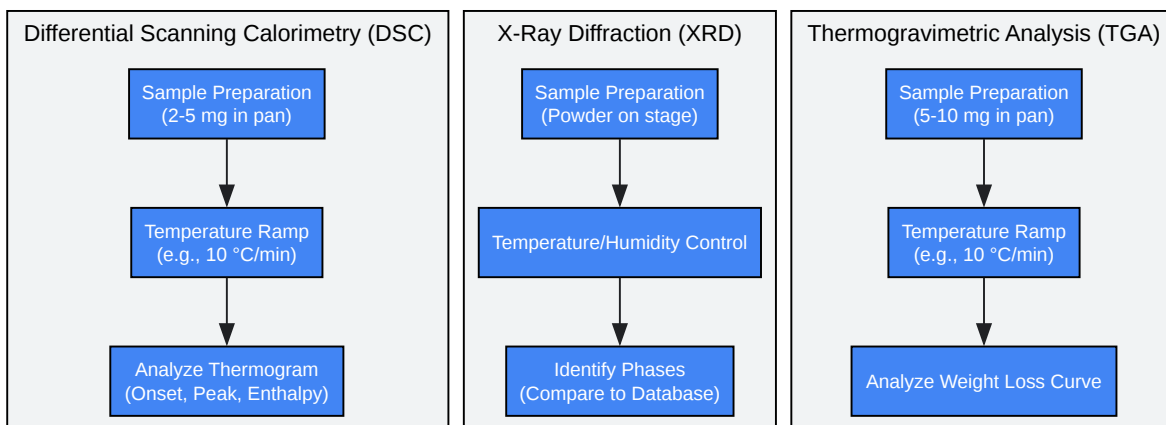
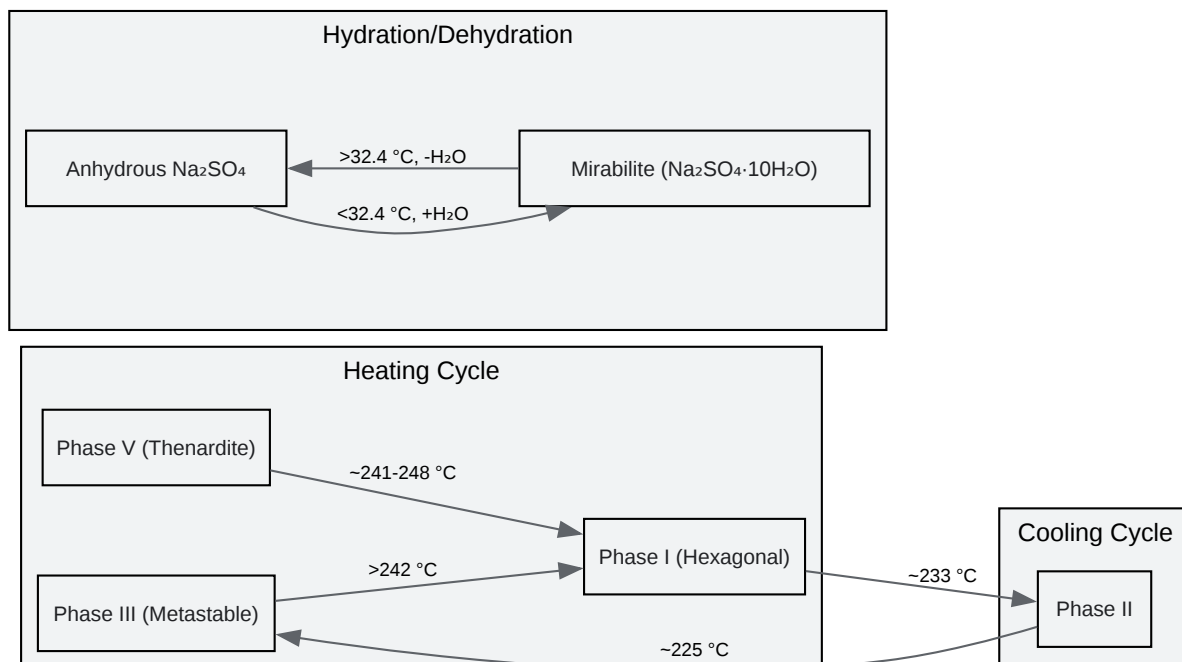
Objective: To determine the thermal stability of **sodium sulfate** and to study dehydration processes in its hydrated forms.

Methodology:

- Instrument: A calibrated thermogravimetric analyzer.
- Sample Preparation: 5-10 mg of the **sodium sulfate** sample is accurately weighed into a ceramic or platinum TGA pan.
- Atmosphere: The analysis is typically performed under an inert atmosphere like nitrogen or argon, with a flow rate of 20-50 mL/min.
- Temperature Program:
 - The sample is equilibrated at a starting temperature (e.g., 30°C).
 - The temperature is then ramped to a final temperature (e.g., 600°C) at a constant heating rate, such as $10^{\circ}\text{C}/\text{min}$.
- Data Analysis: The weight loss of the sample is plotted against temperature. For anhydrous **sodium sulfate**, significant weight loss is not expected in an inert atmosphere. For hydrated forms, the steps in the weight loss curve correspond to the loss of water molecules. The derivative of the weight loss curve (DTG) helps in identifying the temperatures of maximum decomposition or dehydration rates.[12]

Visualizing Phase Transitions and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships in the study of **sodium sulfate** phase transitions.



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